molecular formula C19H22ClN3O2 B4508073 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide

Cat. No.: B4508073
M. Wt: 359.8 g/mol
InChI Key: NLFPMCBAJJKYRG-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is a complex organic compound with a unique structure that includes a pyridazine ring, a chlorophenyl group, and a cycloheptylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-chlorophenyl)-6-oxopyridazine. The final step involves the reaction of this intermediate with N-cycloheptylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques. The use of microwave-assisted synthesis and other advanced techniques may also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide
  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide

Uniqueness

Compared to similar compounds, 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide may exhibit unique properties due to the presence of the cycloheptyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-15-9-7-14(8-10-15)17-11-12-19(25)23(22-17)13-18(24)21-16-5-3-1-2-4-6-16/h7-12,16H,1-6,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFPMCBAJJKYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide

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